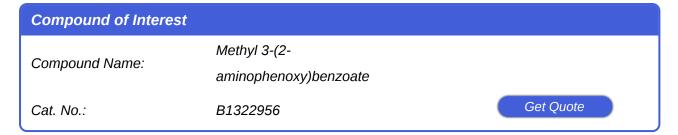


Structural Validation of Methyl 3-(2aminophenoxy)benzoate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of **Methyl 3-(2-aminophenoxy)benzoate**. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages spectral data from its structural isomers and related compounds to predict and understand its characterization. By comparing expected spectral features, researchers can gain valuable insights for the synthesis and identification of the target molecule.

Chemical Structures and Properties

A comparative overview of **Methyl 3-(2-aminophenoxy)benzoate** and its selected isomers is presented below. These alternatives were chosen based on structural similarity to highlight the influence of substituent positioning on their physicochemical and spectral properties.



Compound Name	Chemical Structure	Molecular Formula	CAS Number
Methyl 3-(2- aminophenoxy)benzo ate	N. H	C14H13NO3	338539-84-3
Methyl 2-(4- aminophenoxy)benzo ate	N H	C14H13NO3	212189-58-7[1]
Methyl 3- aminobenzoate	H.N.H	C8H9NO2	4518-10-9[2]
Methyl 2- aminobenzoate		C8H9NO2	134-20-3

Predicted and Comparative Spectral Data

The following tables summarize the expected and experimentally determined spectral data for the listed compounds. This comparative data is essential for identifying the unique spectral signatures of **Methyl 3-(2-aminophenoxy)benzoate**.

¹H NMR Spectroscopy Data



Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity
Methyl 3-(2- aminophenoxy)benzoate (Predicted)	CDCl₃	~3.9 (s, 3H, OCH ₃), ~4.0-4.5 (br s, 2H, NH ₂), ~6.8-7.8 (m, 8H, Ar-H)
Methyl 2-aminobenzoate[3]	CDCl₃	3.84 (s, 3H), 5.71 (s, br, 2H), 6.62 (t, J = 7.6 Hz, 2H), 7.24 (m, 1H), 7.84 (dd, J = 8.4, 1.6 Hz, 1H)
Methyl 3-aminobenzoate[4]	CDCl₃	3.87 (s, 3H), 3.72 (br s, 2H), 6.84 (m, 1H), 7.19 (t, J=7.8 Hz, 1H), 7.34 (m, 1H), 7.39 (m, 1H)

¹³C NMR Spectroscopy Data

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 3-(2- aminophenoxy)benzoate (Predicted)	CDCl₃	~52 (OCH ₃), ~110-160 (Ar-C), ~166 (C=O)
Methyl 2-aminobenzoate[3]	CDCl₃	51.5, 110.7, 116.2, 116.7, 131.2, 134.1, 150.5, 168.6
Methyl 3-aminobenzoate	CDCl₃	52.1, 115.3, 118.8, 119.3, 129.3, 131.2, 146.6, 167.1

IR Spectroscopy Data



Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
Methyl 3-(2- aminophenoxy)benzoate (Predicted)	KBr Pellet	~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1720 (C=O stretch), ~1600, 1490 (C=C stretch), ~1250 (C-O stretch)
Methyl 3-aminobenzoate[5]	Solid	3440, 3350 (N-H), 1710 (C=O), 1620, 1590, 1450 (C=C), 1290 (C-O)
Methyl Benzoate[6]	Liquid Film	3060 (Ar C-H), 2950 (C-H), 1720 (C=O), 1600, 1450 (C=C), 1270, 1110 (C-O)

Mass Spectrometry Data

Compound	Ionization Method	[M]+ or [M+H]+ (m/z)
Methyl 3-(2- aminophenoxy)benzoate (Predicted)	ESI	244.09
Methyl 3-aminobenzoate[2]	GC-MS	151

Experimental Protocols

Detailed experimental protocols for the characterization techniques are provided to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).



- ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.
- 13C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm, a pulse angle of 30°, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for ESI. For EI, a direct insertion probe may be used for solid samples.
- Acquisition:
 - ESI-MS: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular ion.

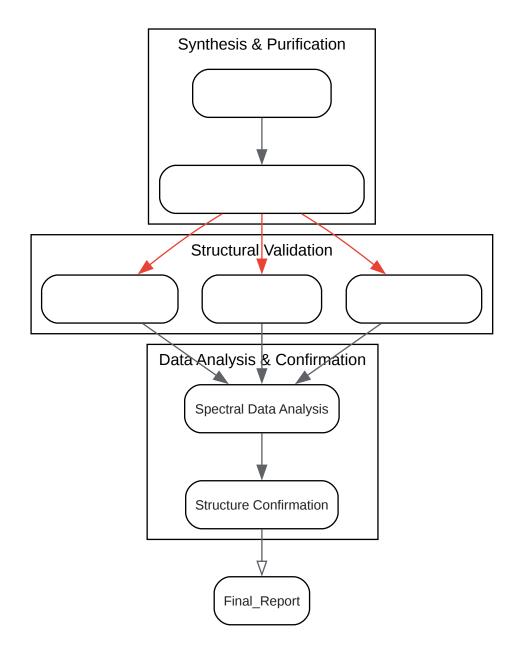


- GC-MS: For volatile compounds, inject a solution of the sample onto a gas chromatography column coupled to a mass spectrometer. The mass spectrum is recorded as the compound elutes from the column.
- Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like **Methyl 3-(2-aminophenoxy)benzoate**.





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Caption: Workflow for Synthesis and Structural Validation.

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